N'-[(2-chlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine
Overview
Description
N’-[(2-chlorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine is a chemical compound characterized by its unique structure, which includes a chlorophenyl group attached to a triethylethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-chlorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine typically involves the reaction of 2-chlorobenzyl chloride with triethylethane-1,2-diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N’-[(2-chlorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-chlorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, where substituents such as nitro or alkyl groups are introduced using reagents like nitric acid or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, alkyl halides for alkylation.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Introduction of nitro or alkyl groups on the chlorophenyl ring.
Scientific Research Applications
N’-[(2-chlorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine has several scientific research applications:
- **Chem
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25ClN2/c1-4-17(5-2)11-12-18(6-3)13-14-9-7-8-10-15(14)16/h7-10H,4-6,11-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUMXUAOOFUDFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC)CC1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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